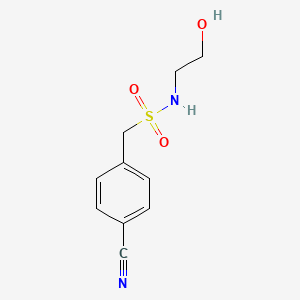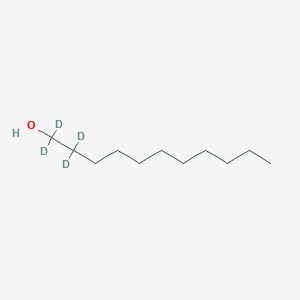
Acryloxymethylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acryloxymethylphosphonic acid is an organophosphorus compound characterized by the presence of both acryloyl and phosphonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Acryloxymethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of acryloyl chloride with phosphonic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, including precise temperature control, pressure regulation, and the use of high-purity reagents to achieve high yields and product purity.
Chemical Reactions Analysis
Types of Reactions: Acryloxymethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the acryloyl group to a saturated alkyl group.
Substitution: The acryloyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the acryloyl group under mild conditions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Acryloxymethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of acryloxymethylphosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy and as a catalyst. The acryloyl group can undergo polymerization reactions, leading to the formation of cross-linked polymer networks with unique properties.
Comparison with Similar Compounds
Aminomethylphosphonic acid: Similar in structure but contains an amino group instead of an acryloyl group.
Phosphoric acid: Lacks the acryloyl group and has different chemical properties.
Phosphinic acid: Contains a different phosphorus oxidation state and exhibits distinct reactivity.
Uniqueness: Acryloxymethylphosphonic acid is unique due to the presence of both acryloyl and phosphonic acid functional groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo polymerization and chelation reactions makes it particularly valuable in both research and industrial contexts.
Properties
Molecular Formula |
C4H7O5P |
|---|---|
Molecular Weight |
166.07 g/mol |
IUPAC Name |
prop-2-enoyloxymethylphosphonic acid |
InChI |
InChI=1S/C4H7O5P/c1-2-4(5)9-3-10(6,7)8/h2H,1,3H2,(H2,6,7,8) |
InChI Key |
XAWSJTGHBIOJDJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(pyridin-4(1H)-ylidene)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide](/img/structure/B12309869.png)



![1-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B12309892.png)
![Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B12309915.png)
![1-(5-benzyl-2,3,4,5,6,7,8,9-octahydro-1H-benzo[f][1,4,8]triazacycloundecin-1-yl)ethan-1-one dihydrochloride](/img/structure/B12309919.png)







